molecular formula C18H24ClN3O3 B2477761 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1252384-94-3

2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No. B2477761
CAS RN: 1252384-94-3
M. Wt: 365.86
InChI Key: ZEMPDJONZGIOLH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. The structural formula represents the arrangement of atoms and their bonding within the molecule .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .


Physical And Chemical Properties Analysis

This involves the study of properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and health effects. Safety data sheets (SDS) are often used to communicate this information .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and safety implications. This could also include the development of new synthesis methods, or the discovery of new reactions involving the compound .

properties

IUPAC Name

2-[3-chloro-2-(2-ethoxyethoxy)anilino]-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3/c1-3-24-9-10-25-17-14(19)5-4-6-15(17)21-11-16(23)22-18(2,12-20)13-7-8-13/h4-6,13,21H,3,7-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPDJONZGIOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC=C1Cl)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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